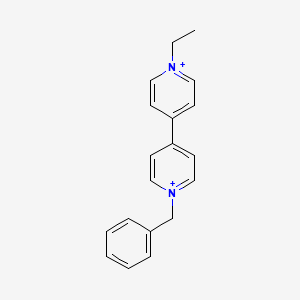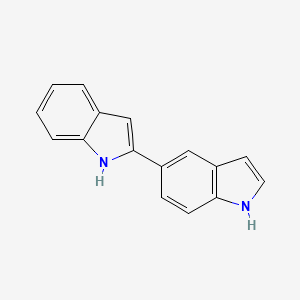
2,5'-Bi-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5’-Bi-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and their wide range of biological activities. The structure of 2,5’-Bi-1H-indole consists of two indole units connected at the 2 and 5 positions, forming a unique bi-indole system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Bi-1H-indole can be achieved through various synthetic routes. One common method involves the coupling of two indole units. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where indole boronic acid and a halogenated indole are reacted in the presence of a palladium catalyst and a base . Another method involves the oxidative coupling of indoles using oxidizing agents like iodine or copper salts .
Industrial Production Methods
Industrial production of 2,5’-Bi-1H-indole typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
2,5’-Bi-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole units to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the carbon atoms of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, copper salts, and other transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole rings .
科学研究应用
2,5’-Bi-1H-indole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5’-Bi-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors . The exact mechanism depends on the specific biological context and the target molecule.
相似化合物的比较
2,5’-Bi-1H-indole can be compared with other similar compounds, such as:
Indole: The parent compound with a single indole unit.
Bisindoles: Compounds with two indole units connected at different positions.
Indole Derivatives: Compounds with various substituents on the indole ring, such as 2-phenylindole and 3-bromoindole.
The uniqueness of 2,5’-Bi-1H-indole lies in its specific bi-indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
属性
CAS 编号 |
91029-07-1 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-(1H-indol-5-yl)-1H-indole |
InChI |
InChI=1S/C16H12N2/c1-2-4-15-11(3-1)10-16(18-15)12-5-6-14-13(9-12)7-8-17-14/h1-10,17-18H |
InChI 键 |
CXDKNFOMQPVHOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC4=C(C=C3)NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


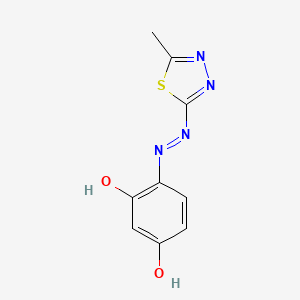

![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
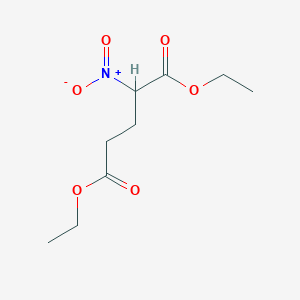

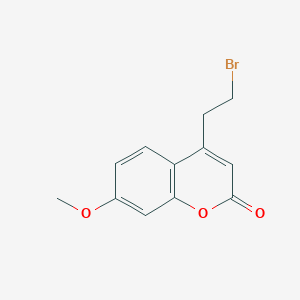

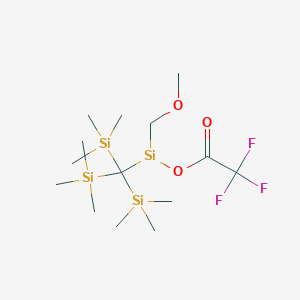
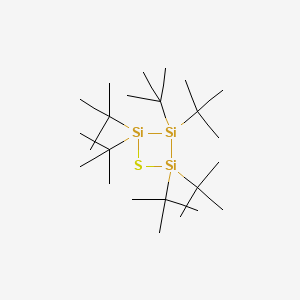
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
